Cas no 2171671-52-4 (3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171671-52-4
- 3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1488303
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- Inchi: 1S/C25H28N2O5/c1-15(16-7-6-8-16)26-24(30)22(13-23(28)29)27-25(31)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,15-16,21-22H,6-8,13-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)
- InChI Key: AEPPPZUHXHINGS-UHFFFAOYSA-N
- SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)C1CCC1
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 105Ų
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488303-0.05g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.1g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.25g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-0.5g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-1.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-2.5g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-5.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-10.0g |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1488303-50mg |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1488303-100mg |
3-[(1-cyclobutylethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171671-52-4 | 100mg |
$2963.0 | 2023-09-28 |
3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-(1-cyclobutylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
3-(1-Cyclobutylethyl)Carbamoyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonylamino}Propanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171671-52-4, known as 3-(1-cyclobutylethyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its complex structure, which incorporates both a cyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These features make it a valuable tool in peptide synthesis and drug development.
Cyclobutane derivatives have been extensively studied due to their unique ring strain and reactivity. The presence of the cyclobutyl group in this compound introduces interesting stereochemical properties, which can be exploited in the design of bioactive molecules. Recent studies have highlighted the potential of such compounds in modulating enzyme activity, particularly in the context of protease inhibitors. The integration of the Fmoc group further enhances its utility, as Fmoc is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling precise control over peptide assembly.
The fluorenylmethoxycarbonyl (Fmoc) group is a key element in this compound's structure. Its role as a protecting group is well-documented, providing stability during peptide synthesis while allowing for controlled deprotection under specific conditions. Recent advancements in Fmoc chemistry have expanded its applications beyond traditional peptide synthesis, including its use in the synthesis of complex oligonucleotides and other biopolymers. This compound serves as a prime example of how tailored chemical structures can advance modern drug discovery.
From a synthetic perspective, the preparation of 3-(1-cyclobutylethyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid involves multi-step reactions that demand precision and expertise. The synthesis typically begins with the functionalization of cyclobutane derivatives, followed by coupling reactions to introduce the Fmoc group. The final step involves carboxylation to yield the propanoic acid moiety. Researchers have recently explored more efficient synthetic pathways, leveraging catalytic asymmetric methods to enhance stereocontrol and minimize waste.
In terms of applications, this compound has shown promise in drug delivery systems and biomedical imaging. Its ability to serve as a linker or spacer in bioconjugate chemistry has made it an attractive candidate for developing targeted therapeutics. For instance, studies have demonstrated its potential in creating fluorescently labeled peptides for tracking intracellular processes. Additionally, its role as an intermediate in the synthesis of larger biomolecules underscores its importance in modern medicinal chemistry.
Recent research has also focused on the biodegradation and pharmacokinetic profiles of this compound. Understanding its stability under physiological conditions is crucial for its application as a drug carrier or diagnostic agent. Preliminary findings suggest that while it exhibits sufficient stability during transit through biological systems, further optimization may be required to enhance its bioavailability.
In conclusion, 3-(1-cyclobutylethyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid stands at the intersection of organic synthesis and biomedical innovation. Its unique structure and functional groups make it a versatile tool for advancing peptide chemistry and drug delivery technologies. As research continues to uncover new applications and optimize synthetic methodologies, this compound will likely play an increasingly important role in the development of next-generation therapeutics.
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